Competitive Inhibition Potency: 5-Oxoprolinal (Ki = 26 nM) vs. Generic Aldehydes (Weak or No Inhibition)
In a direct head-to-head evaluation within the same study, 5-oxoprolinal demonstrated a Ki of 26 nM in competitive inhibition of purified pyroglutamyl-peptide hydrolase, whereas a panel of generic aldehydes—including benzaldehyde, butyraldehyde, and valeraldehyde—exhibited only weak inhibition or no inhibition at all when tested under identical assay conditions . This establishes that the 5-oxopyrrolidine ring scaffold bearing the aldehyde function is essential for high-affinity active-site recognition, not merely the presence of a terminal aldehyde group.
| Evidence Dimension | Competitive inhibition constant (Ki) against purified pyroglutamyl-peptide hydrolase |
|---|---|
| Target Compound Data | Ki = 26 nM (competitive inhibition) |
| Comparator Or Baseline | Generic aldehydes (benzaldehyde, butyraldehyde, valeraldehyde, etc.): weak inhibition or no inhibition detected |
| Quantified Difference | >3 orders of magnitude difference; exact Ki values for generic aldehydes not quantifiable due to negligible inhibition at test concentrations |
| Conditions | Purified pyroglutamyl-peptide hydrolase; competitive inhibition assay; Biochemistry (1985) study |
Why This Matters
A procurement decision based solely on 'aldehyde reactivity' would fail; only 5-oxoprolinal provides the 26 nM potency required for reliable, stoichiometric PPH inhibition in biochemical and cellular assays where generic aldehydes are effectively inactive.
- [1] Friedman TC, Kline TB, Wilk S. 5-Oxoprolinal: transition-state aldehyde inhibitor of pyroglutamyl-peptide hydrolase. Biochemistry. 1985 Jul 16;24(15):3907-13. doi:10.1021/bi00336a015. PMID: 2864952. View Source
